Suptopin-2
Overview
Description
Suptopin-2
3-[1-hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enylidene]-6-methylpyran-2,4-dione is a member of methoxybenzenes and a member of phenols.
Mechanism of Action
Target of Action
Suptopin-2 is primarily targeted at Topoisomerase II , a crucial enzyme involved in DNA replication . This enzyme plays a significant role in disentangling intertwined sister chromatids after chromosome replication .
Mode of Action
This compound acts as a suppressor of Topoisomerase II inhibition . It reverses cell cycle arrest, effectively bypassing the checkpoint function . This interaction with its target leads to distinct effects on cell cycle progression and microtubule stability .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle progression . It influences the nucleocytoplasmic transport of cyclin B1, a key protein involved in the regulation of the cell cycle . This modulation can lead to changes in microtubule stability .
Pharmacokinetics
It is known that the compound is soluble in dmso , which could potentially influence its absorption and distribution within the body
Result of Action
The action of this compound results in the regulation of cell cycle progression and the stability of microtubules . It induces cell cycle arrest by regulating the nucleocytoplasmic transport of cyclin B1 . This can lead to changes in the structure and function of cells, potentially influencing cellular processes such as division and growth .
Action Environment
These can include factors such as age, genetic makeup, disease state, and interactions with other drugs . Understanding these factors can guide the choice of appropriate drug and dose for individual patients .
Biochemical Analysis
Biochemical Properties
Suptopin-2 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to affect cell cycle progression and the stability of microtubules. This compound induces cell cycle arrest by regulating the nucleocytoplasmic transport of cyclin B1 . Additionally, it has inherent fluorescence, which provides an advantage in identifying molecular targets .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest and stabilizing microtubules . This compound regulates the nucleocytoplasmic transport of cyclin B1, which is essential for cell cycle progression . Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its role in maintaining genomic stability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to topoisomerase II, inhibiting its activity and thereby preventing the decatenation of intertwined sister chromatids . This inhibition leads to cell cycle arrest and stabilization of microtubules . Additionally, this compound regulates the nucleocytoplasmic transport of cyclin B1, further contributing to its role in cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under specific conditions and has been shown to induce long-term effects on cellular function. Studies have demonstrated that this compound can maintain its activity over extended periods, making it a reliable tool for in vitro and in vivo research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively induces cell cycle arrest and stabilizes microtubules without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound undergoes phase I and phase II metabolic reactions, which include oxidation, reduction, hydrolysis, and conjugation with endogenous molecules . These metabolic processes affect the pharmacokinetics and pharmacodynamics of this compound, influencing its efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells . The compound’s distribution is influenced by its physicochemical properties, which determine its ability to cross cellular membranes and reach its site of action .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its role in regulating cell cycle progression and maintaining genomic stability .
Properties
IUPAC Name |
4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-6-methylpyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O7/c1-9-6-12(19)15(17(21)24-9)11(18)5-4-10-7-13(22-2)16(20)14(8-10)23-3/h4-8,19-20H,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXJIWTVFHYSKF-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=C(C(=C2)OC)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716250 | |
Record name | (3Z)-3-[(2E)-1-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331852-66-5 | |
Record name | (3Z)-3-[(2E)-1-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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